3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with a cyano group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethylating agent to introduce the ethyl linker.
Formation of the benzamide core: The intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.
Introduction of the cyano group: Finally, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amino derivatives or reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide: can be compared with other benzamide derivatives and pyrazole-containing compounds.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the cyano group, which may affect its binding affinity and reactivity.
3-cyano-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methyl groups on the pyrazole ring, which can influence its steric and electronic properties.
Uniqueness
The presence of both the cyano group and the 3,5-dimethyl-1H-pyrazole moiety in this compound provides a unique combination of electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyano-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-8-12(2)19(18-11)7-6-17-15(20)14-5-3-4-13(9-14)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXSVIJVRCFFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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